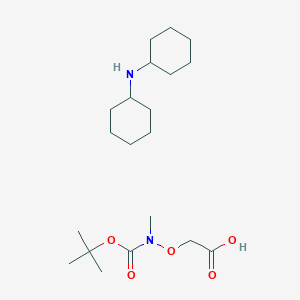
Boc-methylaminooxyacetic acid dcha
描述
Boc-methylaminooxyacetic acid dicyclohexylamine (DCHA) is a biochemical compound primarily used in proteomics research. It has the molecular formula C20H38N2O5 and a molecular weight of 386.53 . This compound is known for its role in peptide synthesis and other biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
Boc-methylaminooxyacetic acid DCHA can be synthesized through standard coupling procedures. One common method involves dissolving the DCHA salt in dichloromethane (DCM) and extracting the solution with ice-cold aqueous potassium hydrogen sulfate (KHSO4) solution. The organic layer is then dried over magnesium sulfate (MgSO4) and filtered. The solvent is evaporated under reduced pressure to obtain the free acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the conversion of DCHA salts to free acids. This process typically includes suspending the DCHA salt in a mixture of solvents such as ethyl acetate, t-butyl methyl ether, or isopropyl ether. Phosphoric acid is added under stirring until the DCHA salt is completely dissolved, resulting in two clear phases. The aqueous phase is separated, and the organic phase is washed and dried to obtain the free acid .
化学反应分析
Types of Reactions
Boc-methylaminooxyacetic acid DCHA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane (DCM), potassium hydrogen sulfate (KHSO4), and magnesium sulfate (MgSO4). The reactions are typically carried out under inert gas and monitored using tests such as the ninhydrin test .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can result in the formation of various oxidized derivatives.
科学研究应用
Boc-methylaminooxyacetic acid DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Peptide Synthesis: It plays a crucial role in the synthesis of peptides, which are essential for various biological processes.
Biochemical Studies: It is used in various biochemical studies to understand the mechanisms of different biological reactions.
作用机制
The mechanism of action of Boc-methylaminooxyacetic acid DCHA involves its role as a protecting group for amines. The compound protects the amino group by forming a stable carbamate, which can be removed under acidic conditions. This protection is crucial in peptide synthesis, where it prevents unwanted reactions involving the amino group .
相似化合物的比较
Boc-methylaminooxyacetic acid DCHA is similar to other compounds used as protecting groups for amines, such as:
tert-Butyloxycarbonyl (Boc) Group: This group is widely used for protecting amines in organic synthesis.
Carbamate Compounds: These compounds are used for protecting amines and other functional groups in various chemical reactions.
Compared to these similar compounds, this compound offers unique advantages in terms of stability and ease of removal under mild conditions.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C8H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)14-7(12)9(4)13-5-6(10)11/h11-13H,1-10H2;5H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWMATOHNKMQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185005-62-2 | |
| Record name | Acetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]methylamino]oxy]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185005-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




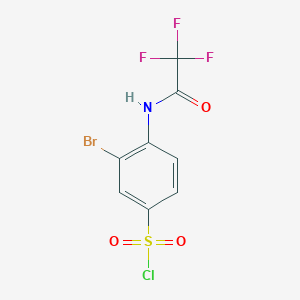
amine](/img/structure/B3217726.png)
![Methyl 2-oxo-2H-pyriMido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3217729.png)

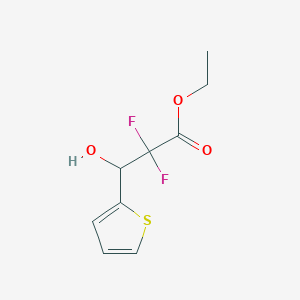
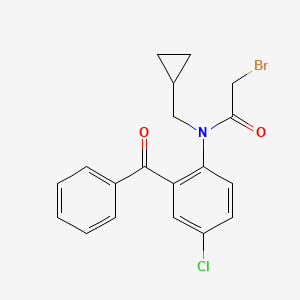

![Methyl 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B3217756.png)
![2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3217758.png)
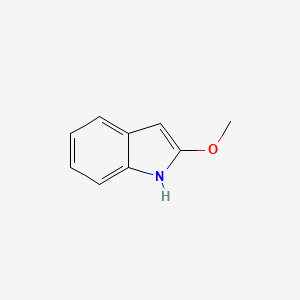
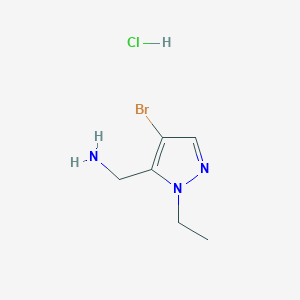
![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B3217804.png)
